molecular formula C14H20O2 B031808 8-Phenyloctanoic acid CAS No. 26547-51-3

8-Phenyloctanoic acid

Cat. No. B031808
CAS RN: 26547-51-3
M. Wt: 220.31 g/mol
InChI Key: VZECIAZMSHBQOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 8-Phenyloctanoic acid often involves complex organic reactions. Traditional methods such as the Friedel-Crafts acylation can be adapted for the synthesis of phenyl-substituted carboxylic acids, where an aromatic ring is introduced into the acyl compound through electrophilic aromatic substitution reactions. Advances in asymmetric synthesis methods also offer routes to such compounds, emphasizing the importance of stereochemistry in their synthesis for potential biological applications (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of this compound, like its analogs, is characterized by the presence of a phenyl group attached to an octanoic acid chain. This structure influences its physical and chemical properties, including solubility, melting point, and reactivity. Hydrophobic interactions stemming from the phenyl group and the hydrophilic nature of the carboxylic acid group make it an amphiphilic molecule, affecting its behavior in different solvents and phases.

Chemical Reactions and Properties

Compounds with structures similar to this compound participate in various chemical reactions, including esterification and amidation, which are crucial for modifying their properties for specific applications. Their reactivity towards oxidizing agents, reducing agents, and nucleophiles varies based on the substituents present on the aromatic ring and the length of the carbon chain (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Scientific Research Applications

  • Growth Stimulation in Ruminococcus albus : Phenylpropanoic acid has been found to stimulate growth and cellulose digestion in Ruminococcus albus strain 8, especially at a concentration of 3 M. This suggests its utility in microbial growth and fermentation processes (Hungate & Stack, 1982).

  • Inhibition of Platelet Aggregation : 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, a compound related to 8-Phenyloctanoic acid, acts as a potent inhibitor of ADP-induced platelet aggregation. This is attributed to its specific structural features, indicating its potential in medical applications, particularly in cardiovascular health (Meanwell et al., 1992).

  • Artificial Biosynthesis in E. coli : Artificial biosynthesis of phenylpropanoic acids in Escherichia coli enables the production of compounds like 4-coumaric acid, caffeic acid, and ferulic acid. These acids have significant potential in pharmaceutical and food industries due to their beneficial properties (Kang et al., 2012).

  • Biosynthesis of 8-Hydroxyoctanoic Acid in Yeast : Yeast can be engineered to biosynthesize 8-hydroxyoctanoic acid from glucose and ethanol. Key factors in this process are cytochrome P450 activities and heme availability, suggesting applications in biotechnology and synthetic biology (Wernig et al., 2019).

  • Micelle Formation Studies : Sodium 8-phenyloctanoate's micellization process has been studied through 1H NMR spectroscopy and 2D NOESY experiments. Such studies are crucial in understanding surfactant behavior, which has applications in chemistry and materials science (Landry et al., 2007).

  • Enhancement of Solar Cell Performance : 1,8-Diiodooctane improves molecular mobility in fullerene films, thus enhancing solar cell performance. This demonstrates the compound's utility in the development of more efficient solar energy technologies (Bernardo et al., 2018).

  • Effect on Micellization with Alcohols : The micellization process of sodium 8-phenyloctanoate is more effective with higher alcohol concentrations. This behavior is typical of anionic surfactant/alcohol systems, important in the field of colloid and surface chemistry (Landry & Marangoni, 2008).

Future Directions

A recent study has shown that 8-Phenyloctanoic acid and other less common fatty acids can be effectively passed on the rumen into the milk . This finding could have implications for the dairy industry, as these fatty acids are valuable antioxidants .

properties

IUPAC Name

8-phenyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZECIAZMSHBQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334300
Record name 8-Phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26547-51-3
Record name 8-Phenyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26547-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Phenyloctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Phenyloctanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 8-phenyloctanoic acid in the context of biodegradation?

A1: this compound, a long-chain phenylalkane carboxylate, serves as a model compound for studying the anaerobic degradation of aromatic compounds by bacteria. Research has shown that the phototrophic bacterium Rhodopseudomonas palustris can utilize this compound as a sole carbon source. [] This bacterium employs a β-oxidation pathway, initiated by the enzyme feruloyl-CoA synthetase (specifically Fcs1), to degrade this compound. [] This process highlights the metabolic versatility of anaerobic bacteria in degrading complex aromatic compounds.

Q2: How is this compound metabolized by Rhodopseudomonas palustris?

A2: Rhodopseudomonas palustris utilizes a β-oxidation pathway to degrade this compound. The first step involves the conversion of this compound to its corresponding CoA thioester. This reaction is catalyzed by feruloyl-CoA synthetase 1 (Fcs1), a key enzyme exhibiting high affinity for this compound. [] Following the formation of the CoA thioester, the β-oxidation pathway proceeds through a series of enzymatic reactions, ultimately leading to the breakdown of the molecule.

Q3: What is the role of feruloyl-CoA synthetase in the degradation of this compound?

A3: Feruloyl-CoA synthetase (specifically the Fcs1 isoform) plays a crucial role in initiating the degradation of this compound in Rhodopseudomonas palustris. [] This enzyme catalyzes the activation of this compound by attaching a Coenzyme A (CoA) molecule to it. This activation step is essential for the subsequent β-oxidation process, which ultimately breaks down the molecule.

Q4: Are there alternative enzymes involved in the metabolism of this compound in Rhodopseudomonas palustris?

A4: While Fcs1 exhibits the highest affinity for this compound, other enzymes contribute to its metabolism in Rhodopseudomonas palustris. Research has identified a long-chain fatty acid CoA-ligase (RPA1766) that can also utilize this compound, albeit with lower affinity. [] This finding suggests the presence of a backup mechanism for this compound activation and degradation.

Q5: How is this compound transported into Rhodopseudomonas palustris cells?

A5: Studies suggest the involvement of an ABC-transporter system in the uptake of this compound by Rhodopseudomonas palustris. Specifically, the solute binding proteins (RPA3718-RPA3725), known for their role in transporting pimelic acid and long-chain fatty acids, exhibit binding affinity for certain phenylalkane carboxylates, including this compound. [] This finding implies that this transporter system may be responsible for the uptake of this compound into the bacterial cells.

Q6: Can this compound be incorporated into biopolymers?

A6: Yes, research has demonstrated that a genetically modified strain of Pseudomonas putida U, lacking the enzyme 3-ketoacyl-CoA thiolase (fadA), can utilize this compound as a carbon source to produce a novel biopolymer. [] This polymer, characterized as copoly(3-hydroxy-8-phenyloctanoate-3-hydroxy-6-phenylhexanoate), is a type of poly(beta-hydroxyalkanoate) (PHA) and highlights the potential of utilizing this compound in the production of biodegradable plastics. []

Q7: What are the potential applications of poly(beta-hydroxyalkanoates) derived from this compound?

A7: PHAs, including those incorporating this compound, hold promise as biodegradable alternatives to conventional plastics. [] Their biodegradability and biocompatibility make them attractive for various applications, such as packaging materials and biomedical devices. Furthermore, the presence of phenyl groups within these polymers may offer enhanced material properties, expanding their potential applications.

Q8: Has this compound been identified in natural sources?

A9: Yes, research has identified this compound as a constituent of a novel β-amino acid, (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (Ahoa), found in the cyclic peptide nostophycin. [] This peptide was isolated from the toxic cyanobacterium Nostoc sp. strain 152, showcasing the diverse chemical structures present in natural products.

Q9: What are the potential implications of discovering this compound in a cytotoxic peptide?

A10: The presence of this compound within the structure of a cytotoxic peptide like nostophycin raises interesting questions about its potential role in the peptide's biological activity. [] While the exact contribution of this compound to the cytotoxicity of nostophycin remains to be fully elucidated, its presence underscores the importance of studying the structure-activity relationships of natural products and their potential for therapeutic development.

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